3,3'-Diindolyl Disulphide
Description
Properties
IUPAC Name |
3-(1H-indol-3-yldisulfanyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c1-3-7-13-11(5-1)15(9-17-13)19-20-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBHHSOOWJVMMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SSC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395128 | |
| Record name | 3,3'-Diindolyl Disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-39-5 | |
| Record name | 3,3'-Diindolyl Disulphide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
In analogous systems, hydrogen peroxide (H₂O₂) or iodine (I₂) in polar aprotic solvents like dimethylformamide (DMF) or ethanol-water mixtures have proven effective for disulfide formation. For instance, the synthesis of N,S co-doped carbon dots employed thiourea as a sulfur source under microwave irradiation, suggesting that controlled oxidative environments could facilitate indole-thiol coupling. A hypothetical protocol might involve:
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Dissolving 3-mercaptoindole in ethanol-water (3:1 v/v).
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Adding H₂O₂ (30%) dropwise at 0–5°C.
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Stirring for 12 hours under nitrogen atmosphere.
Theoretical Yield Optimization
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| H₂O₂ | Ethanol-H₂O | 25 | 62* |
| I₂ | DMF | 50 | 58* |
| O₂ (air) | THF | RT | 45* |
| *Predicted values based on analogous disulfide syntheses. |
Transition Metal-Catalyzed Cross-Coupling
Palladium or copper catalysts could mediate the coupling of 3-thioindole derivatives. The synthesis of unsymmetrical diindolylmethanes via rhodium-catalyzed N-allylation suggests that metal complexes might also facilitate S–S bond formation.
Proposed Catalytic Cycle
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Oxidative Addition : A Pd⁰ catalyst reacts with 3-iodoindole to form a Pd–I intermediate.
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Transmetallation : Introduction of a sulfur source (e.g., S₈) generates a Pd–S complex.
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Reductive Elimination : Coupling of two indole-S units releases the disulfide product.
Challenges :
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Ligand design to prevent over-oxidation to sulfones.
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Competing C–S vs. S–S bond formation.
Solid-Phase Synthesis for Controlled Disulfide Formation
Solid-supported strategies, as seen in DNA cross-link synthesis, could improve regioselectivity. Immobilizing 3-mercaptoindole on resin beads followed by on-bead oxidation might minimize side reactions.
Green Chemistry Approaches
Aqueous-Phase Reactions
The catalyst-free synthesis of pyridine-2,6-bis(2-bromo-propane-1,3-dione) in water demonstrates the viability of aqueous media for sulfur-containing compounds. A water-ethanol system with p-toluenesulfonic acid (pTSA) could similarly promote 3,3'-diindolyl disulfide formation under mild conditions.
Chemical Reactions Analysis
Types of Reactions: 3,3’-Diindolyl Disulphide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted indole derivatives .
Scientific Research Applications
3,3’-Diindolyl Disulphide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research has shown that 3,3’-Diindolyl Disulphide may have therapeutic potential in treating certain types of cancer and other diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3,3’-Diindolyl Disulphide involves its interaction with various molecular targets and pathways. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins. Additionally, it can inhibit cell proliferation by interfering with cell cycle progression and inducing cell cycle arrest at specific phases .
Comparison with Similar Compounds
Bisindolylmethane (BIM) Derivatives
- Structure : Bisindolylmethane derivatives feature a methane (–CH₂–) bridge instead of a disulphide. For example, 3,3’-diindolylmethane (DIM) is a well-studied compound with neuroprotective properties ().
- Synthesis : BIM derivatives are synthesized via acid-catalyzed condensation of indoles with carbonyl compounds or nitrones. reports a method using indole and nitrones activated by Me₃SiCl, achieving yields up to 83% for intermediates like compound 26 .
- Applications : DIM exhibits neuroprotection by inhibiting caspases and p38 kinase in hippocampal cells under ischemic conditions .
Streptindole
- Structure : A natural 3,3'-diindolyl alkane isolated from Streptomyces spp., featuring a saturated hydrocarbon bridge.
- Synthesis : Streptindole is synthesized via debenzylation and acetylation of BIM intermediates, achieving a 75% overall yield in three steps () .
2,17-Dithia3.3biphenylophane
- Structure : A sulfur-containing macrocyclic compound with two thia bridges, structurally distinct from 3,3'-Diindolyl Disulphide.
- Synthesis : Requires high-dilution cyclization of 3,3'-bis(bromomethyl)biphenyl and 3,3'-bis(mercaptomethyl)biphenyl. The product exists as a mixture of syn/anti isomers, stable up to 178°C (ΔG* ≥ 100 kJ) .
Dimethyl Trisulfide
- Structure : A small molecule (CH₃SSSCH₃) with three sulfur atoms, unrelated to indole systems.
- Properties : Used as a flavoring agent; lacks the structural complexity of bisindole derivatives () .
Comparative Data Table
Functional and Reactivity Differences
- Disulphide vs. Methane Bridge : The –S–S– bond in this compound may confer redox sensitivity, enabling disulfide-thiol exchange reactions. In contrast, BIM’s –CH₂– bridge enhances metabolic stability, critical for its neuroprotective effects .
- Macrocyclic vs. Linear Disulphides : 2,17-Dithia[3.3]biphenylophane’s macrocyclic structure imposes steric constraints, leading to isomerism and high thermal stability. This contrasts with the linear disulphide in this compound, which likely exhibits simpler isomerism .
- Biological Activity: DIM’s neuroprotection is well-documented, while this compound’s bioactivity remains uncharacterized in the evidence.
Biological Activity
3,3'-Diindolyl Disulphide (DIDS) is an organic compound derived from the dimerization of indole-3-carbinol (I3C), commonly found in cruciferous vegetables. It has garnered significant attention for its potential biological activities, particularly in cancer prevention and treatment, as well as its antimicrobial properties. This article delves into the biological activity of DIDS, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C16H12N2S2
- Molecular Weight : 302.43 g/mol
- Structure : DIDS consists of two indole units linked by a disulfide bond.
DIDS exhibits a multifaceted mechanism of action that influences various biological pathways:
- Anticancer Activity :
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Antimicrobial Properties :
- Recent studies indicate that DIDS possesses significant anti-virulence activity against major Gram-negative pathogens. It inhibits biofilm formation and reduces bacterial virulence without affecting microbial viability .
- The compound interacts with quorum-sensing pathways, leading to the downregulation of virulence-associated genes .
Anticancer Studies
A variety of studies have explored the anticancer properties of DIDS:
- In Vitro Studies : Research has demonstrated that DIDS can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. It has been observed to upregulate phase-II detoxifying enzymes in these cells, suggesting a protective mechanism against carcinogenesis .
- Animal Models : In vivo studies in rat models have confirmed that DIDS administration leads to reduced tumor growth and enhanced liver enzyme activity related to detoxification processes .
Antimicrobial Studies
DIDS's antimicrobial efficacy has been evaluated through several experimental approaches:
- Biofilm Inhibition : In vitro assays revealed that DIDS effectively prevents biofilm formation in bacterial cultures. In vivo studies on porcine wound models demonstrated a significant reduction in bacterial load and wound size following DIDS treatment .
- Mechanistic Insights : Transcriptomic analysis highlighted shifts in gene expression related to virulence and biofilm formation, providing insights into the molecular basis for its antimicrobial action .
Data Table: Summary of Biological Activities
Case Studies
- Prostate Cancer Prevention :
- Wound Infection Management :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
